2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
Description
The compound 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is an intricate organic molecule. This compound features a purine base fused with a furan-containing acetamide moiety, positioning it as a molecule of interest for various research applications.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-10(7-11-5-4-6-25-11)18-12(22)8-21-9-17-14-13(21)15(23)20(3)16(24)19(14)2/h4-6,9-10H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSHDQMDAJDWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically begins with the preparation of the purine derivative. A standard method includes the alkylation of the purine nucleus with an appropriate haloacetamide. The furan-based side chain is introduced through a subsequent acylation reaction under mild conditions, ensuring the stability of the furan ring.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as solvent choice, temperature control, and purification techniques like recrystallization or column chromatography is crucial to maximize yield and purity. The use of automated synthesis reactors might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitutions.
Common Reagents and Conditions:Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Depending on the reaction, major products can range from oxidized derivatives of the furan ring to fully substituted purine analogs. These transformations can be leveraged to tailor the compound's properties for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor in the synthesis of more complex molecules, offering a functional group-rich scaffold for various modifications.
Biology: In biological research, it is studied for its potential interactions with enzymes and nucleic acids, making it a valuable tool in molecular biology and biochemistry.
Medicine: Medically, it is explored for its potential therapeutic effects, especially in targeting specific biochemical pathways involved in diseases such as cancer or neurodegenerative disorders.
Industry: Industrially, its unique structure makes it suitable for developing novel materials with specific physical or chemical properties, such as catalytic activity or conductivity.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The purine base enables it to mimic nucleotide interactions, while the furan moiety contributes to its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide: Lacks the furan-based side chain, thus differing in reactivity and application potential.
N-(1-(furan-2-yl)propan-2-yl)acetamide: Absence of the purine base reduces its utility in biological systems.
2-(1,3-dimethyl-1,3,8-trioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide: An additional oxo group alters its chemical properties and reactivity.
Uniqueness: The unique combination of a purine base with a furan-containing acetamide side chain in 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide sets it apart from other compounds. This structure endows it with specific chemical reactivity and biological activity, enhancing its suitability for diverse research applications.
Hope that satisfied your curiosity! Anything else you want to dig into?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
